2-Fluoro-4-methoxybenzyl chloride

Description

The exact mass of the compound 2-Fluoro-4-methoxybenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-methoxybenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methoxybenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

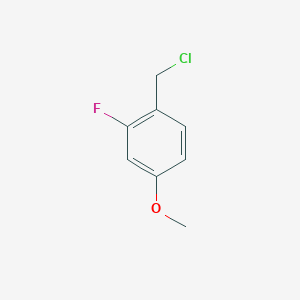

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOKEUYGMDGQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621274 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-63-5 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-fluoro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-methoxybenzyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-methoxybenzyl chloride (CAS No. 331-63-5), a key intermediate in the development of pharmaceuticals and agrochemicals. The document details a robust and reliable synthetic protocol, starting from the commercially available 2-Fluoro-4-methoxybenzyl alcohol. It offers in-depth insights into the reaction mechanism, experimental setup, purification procedures, and safety considerations. Furthermore, this guide presents a thorough characterization of the target molecule, including predicted data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, based on established spectroscopic principles and analysis of analogous structures. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing them with the necessary technical information to produce and verify this important building block.

Introduction

2-Fluoro-4-methoxybenzyl chloride is a substituted aromatic halide of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom and a methoxy group on the benzene ring, combined with the reactive benzyl chloride moiety, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxy group can influence solubility and electronic properties. The benzylic chloride provides a reactive handle for various nucleophilic substitution and cross-coupling reactions.

This guide presents a detailed, field-proven methodology for the synthesis of 2-Fluoro-4-methoxybenzyl chloride, focusing on a common and efficient chlorination reaction. The causality behind experimental choices is explained to provide a deeper understanding of the process. A comprehensive characterization section is included to aid in the verification of the synthesized product.

Synthetic Approach: From Alcohol to Chloride

The most direct and widely employed method for the synthesis of 2-Fluoro-4-methoxybenzyl chloride is the chlorination of the corresponding alcohol, 2-Fluoro-4-methoxybenzyl alcohol. This transformation can be effectively achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Mechanism

The reaction proceeds via the formation of a chlorosulfite intermediate, which is then nucleophilically attacked by a chloride ion. The role of DMF as a catalyst is to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Caption: Proposed reaction mechanism for the chlorination of 2-Fluoro-4-methoxybenzyl alcohol.

Experimental Protocol

Materials:

| Reagent/Solvent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluoro-4-methoxybenzyl alcohol | 405-09-4 | C₈H₉FO₂ | 156.15 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 2-Fluoro-4-methoxybenzyl alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Stir until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield 2-Fluoro-4-methoxybenzyl chloride as a colorless to pale yellow liquid.

Characterization of 2-Fluoro-4-methoxybenzyl Chloride

Note: The following spectral data are predicted based on established principles of NMR, IR, and Mass Spectrometry, and by analogy to structurally similar compounds. Experimental verification is recommended.

Physical Properties

| Property | Value |

| CAS Number | 331-63-5 |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 110-112 °C at 7 mmHg |

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.

-

Aromatic Protons (3H): These will appear in the range of δ 6.7-7.4 ppm. The proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two protons will also show splitting patterns consistent with their positions and couplings.

-

Benzylic Methylene Protons (-CH₂Cl) (2H): A singlet is expected around δ 4.5-4.7 ppm. The electronegative chlorine atom deshields these protons.

-

Methoxy Protons (-OCH₃) (3H): A sharp singlet is anticipated around δ 3.8 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (6C): These will resonate in the region of δ 110-165 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)). Other carbons in the ring will show smaller two- and three-bond couplings to fluorine.

-

Benzylic Methylene Carbon (-CH₂Cl) (1C): This signal is expected around δ 45-50 ppm.

-

Methoxy Carbon (-OCH₃) (1C): This carbon will appear at approximately δ 55 ppm.

Predicted FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1610, 1500, 1450 | C=C stretching (aromatic ring) |

| 1250-1200 | C-O-C stretching (asymmetric) |

| 1050-1000 | C-O-C stretching (symmetric) |

| 1200-1100 | C-F stretching |

| 800-600 | C-Cl stretching |

Predicted Mass Spectrometry (EI)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

-

Molecular Ion (M⁺): m/z = 174 and 176.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (-Cl) to give a fragment at m/z = 139.

-

Loss of the benzyl group (-CH₂Cl) to give a fragment at m/z = 125.

-

Further fragmentation of the aromatic ring.

-

Safety and Handling

2-Fluoro-4-methoxybenzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 2-Fluoro-4-methoxybenzyl chloride, a valuable intermediate in organic synthesis. The described method is robust and scalable, and the provided characterization data, while predicted, offers a solid basis for product verification. Adherence to the outlined procedures and safety precautions will enable researchers to confidently synthesize and utilize this important chemical building block in their research and development endeavors.

References

- General procedures for the chlorination of benzyl alcohols with thionyl chloride are well-established in standard organic chemistry literature. For a representative example, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

- For safety information on the reagents used, please refer to the Material Safety Data Sheets (MSDS) provided by the respective suppliers.

- Spectroscopic data for analogous compounds can be found in various online databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methoxybenzyl chloride

This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxybenzyl chloride (CAS No. 331-63-5), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, reactivity, handling protocols, and synthetic relevance of this versatile compound.

Molecular Identity and Structural Characteristics

2-Fluoro-4-methoxybenzyl chloride is a substituted aromatic compound featuring a chloromethyl group, a fluorine atom, and a methoxy group attached to the benzene ring. These substitutions create a unique electronic and steric environment that dictates its reactivity and utility.

-

Chemical Name: 2-Fluoro-4-methoxybenzyl chloride

The arrangement of the fluoro and methoxy groups ortho and para to the benzyl chloride moiety, respectively, influences the reactivity of the benzylic carbon, making it a valuable building block in organic synthesis.[1][6]

Caption: Chemical structure of 2-Fluoro-4-methoxybenzyl chloride.

Physicochemical Data

The physical properties of 2-Fluoro-4-methoxybenzyl chloride are essential for its proper handling, storage, and application in synthesis. The data, compiled from various chemical suppliers, is summarized below.

| Property | Value | Source |

| CAS Number | 331-63-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClFO | [1][4][5] |

| Molecular Weight | 174.60 g/mol | [1][4] |

| Boiling Point | 110-112°C at 7 mmHg | [7] |

| Density | 1.22 g/mL | [7] |

| Purity | Typically >97% | [5] |

| Appearance | Not specified, but related benzyl chlorides are colorless to yellow liquids.[8][9] | N/A |

Stability and Reactivity Profile

Intrinsic Reactivity

The primary driver of 2-Fluoro-4-methoxybenzyl chloride's utility is its reactivity. As with other benzyl chlorides, the carbon-chlorine bond is labile due to the stability of the resulting benzyl carbocation, which is resonance-stabilized by the aromatic ring.[10][11] This makes the compound an excellent electrophile and a versatile benzylating agent.[11] The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[11]

Factors Influencing Stability

Benzyl chlorides as a class are susceptible to degradation, and understanding these pathways is critical for ensuring material integrity and experimental reproducibility.[8]

-

Moisture: Benzyl chlorides are sensitive to moisture and can hydrolyze, typically to the corresponding benzyl alcohol.[8][9] This is a primary degradation pathway.

-

Metals: Contact with many common metals, such as iron, aluminum, and zinc, can catalyze vigorous, and sometimes violent, decomposition or polymerization.[8][9]

-

Heat and Light: Exposure to heat and light can also promote degradation.[8]

Due to this inherent reactivity, storage in a cool, dry, dark environment under an inert atmosphere is crucial. For long-term storage, specialized containers and the addition of stabilizers like lactams may be considered to inhibit decomposition.[12]

Role in Chemical Synthesis

2-Fluoro-4-methoxybenzyl chloride is a valuable intermediate, particularly in the pharmaceutical and agrochemical sectors.[1][6] Its unique substitution pattern makes it a sought-after reagent for creating complex molecules with specific biological activities.[1]

The compound serves as a critical building block for introducing the 2-fluoro-4-methoxybenzyl moiety into a target molecule. This is significant in drug discovery, where the incorporation of fluorine and methoxy groups can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[13][14]

Caption: Safe handling and storage workflow.

Conceptual Experimental Protocols

Synthesis via Chlorination of Benzyl Alcohol

A common method for preparing benzyl chlorides is the chlorination of the corresponding benzyl alcohol. The following is a generalized, conceptual protocol based on standard organic chemistry procedures. [15][16] Objective: To convert 2-Fluoro-4-methoxybenzyl alcohol to 2-Fluoro-4-methoxybenzyl chloride.

Causality: Thionyl chloride (SOCl₂) is an effective chlorinating agent for alcohols. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The formation of gaseous byproducts helps drive the reaction to completion. A small amount of a catalyst like N,N-dimethylformamide (DMF) is often used. [15] Methodology:

-

Preparation: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath (0°C).

-

Reagents: To a stirring solution of 2-Fluoro-4-methoxybenzyl alcohol (1 equivalent) in an anhydrous solvent like dichloromethane (CH₂Cl₂), add a catalytic amount of DMF (e.g., a few drops). [15]3. Reaction: Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the cooled solution via the dropping funnel. Control the addition rate to maintain a low temperature. [15]4. Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. [15]5. Workup: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess thionyl chloride and neutralize the HCl produced. [15]6. Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., CH₂Cl₂) multiple times. [15]7. Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. [15]Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized 2-Fluoro-4-methoxybenzyl chloride.

Causality: GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of the analyte.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation:

-

Injector: Set to a temperature high enough to vaporize the sample without causing thermal decomposition (e.g., 250°C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

Detector (FID): Set to a high temperature (e.g., 300°C).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: The resulting chromatogram will show peaks corresponding to the solvent, the product, and any impurities. The purity is calculated based on the relative area of the product peak compared to the total area of all peaks (Area % method).

References

-

2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- METHOD FOR STABILIZING BENZYL CHLORIDE. Google Patents.

-

Which carbocation is more stable : Benzyl or Tertiary? Quora. Available from: [Link]

-

Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Benzyl Chloride | C6H5CH2Cl | CID 7503. PubChem. Available from: [Link]

-

2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem. Available from: [Link]

-

3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET. Available from: [Link]

-

331-63-5 | 2-Fluoro-4-methoxybenzyl chloride. Alachem Co., Ltd. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Synthesis of 4-methoxybenzyl chloride. PrepChem.com. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

-

4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-methoxybenzyl chloride | 331-63-5 [chemicalbook.com]

- 3. 2-Fluoro-4-methoxybenzyl chloride | 331-63-5 [m.chemicalbook.com]

- 4. 331-63-5 | 2-Fluoro-4-methoxybenzyl chloride - Alachem Co., Ltd. [alachem.co.jp]

- 5. 331-63-5 | 2-Fluoro-4-methoxybenzyl chloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluoro-4-methoxybenzyl chloride CAS#: 331-63-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. nbinno.com [nbinno.com]

- 12. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. rsc.org [rsc.org]

- 16. Page loading... [wap.guidechem.com]

Spectral Analysis of 2-Fluoro-4-methoxybenzyl chloride: A Technical Guide

Introduction

2-Fluoro-4-methoxybenzyl chloride is a key intermediate in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern—a fluorine atom and a methoxy group on the benzene ring, along with the reactive benzyl chloride moiety—makes it a valuable building block for introducing this particular functionality into larger, more complex molecules.[1] A thorough understanding of its spectral characteristics is paramount for researchers to ensure the identity, purity, and stability of the compound throughout its use in multi-step syntheses.

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-4-methoxybenzyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, the following sections are structured to not only present the data but also to offer insights into the experimental considerations and the rationale behind the interpretation of the spectral features. This approach is designed to provide a deeper understanding of the molecule's structure and reactivity.

Molecular Structure and Key Features

The structure of 2-Fluoro-4-methoxybenzyl chloride presents several key features that are expected to be discernible in its various spectra. The aromatic ring contains three different types of protons and a fluorine atom, which will lead to characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to spin-spin coupling. The methoxy and benzyl chloride groups will also have distinct signals. The IR spectrum will show characteristic absorptions for the aromatic ring, the C-O and C-F bonds, and the alkyl halide. The mass spectrum will reveal the molecular weight of the compound and characteristic fragmentation patterns.

Caption: Molecular Structure of 2-Fluoro-4-methoxybenzyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Fluoro-4-methoxybenzyl chloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 2-Fluoro-4-methoxybenzyl chloride is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

While the experimental spectrum is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the structure and data from analogous compounds.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.30-7.10 | 1H | Doublet of doublets | 1H | Ar-H (adjacent to CH₂Cl) |

| δ 6.80-6.60 | 2H | Multiplet | 2H | Ar-H (adjacent to F and OCH₃) |

| δ 4.60 | 2H | Singlet | 2H | -CH₂ Cl |

| δ 3.80 | 3H | Singlet | 3H | -OCH₃ |

Interpretation and Rationale:

-

The aromatic protons are expected to appear in the range of 6.60-7.30 ppm. The proton adjacent to the electron-withdrawing benzyl chloride group will be the most downfield. The protons adjacent to the electron-donating methoxy group and the fluorine atom will be more upfield. The coupling with the fluorine atom will result in doublet or doublet of doublets splitting patterns.

-

The benzylic protons of the -CH₂Cl group are expected to appear as a singlet around 4.60 ppm. The electronegativity of the chlorine atom causes a downfield shift.

-

The protons of the methoxy group (-OCH₃) will appear as a sharp singlet around 3.80 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| δ 160-155 | 1C | C -F (Aromatic) |

| δ 155-150 | 1C | C -OCH₃ (Aromatic) |

| δ 130-125 | 1C | C -CH₂Cl (Aromatic) |

| δ 115-110 | 2C | Ar-C H |

| δ 105-100 | 1C | Ar-C H |

| δ 55-50 | 1C | -OC H₃ |

| δ 45-40 | 1C | -C H₂Cl |

Interpretation and Rationale:

-

The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond C-F coupling constant.

-

The carbon attached to the methoxy group will also be downfield due to the oxygen's electronegativity.

-

The aromatic carbons will appear in the typical range of 100-160 ppm. The specific shifts are influenced by the electronic effects of the substituents.

-

The benzylic carbon of the -CH₂Cl group will be in the range of 40-45 ppm.

-

The methoxy carbon will be around 50-55 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.

Predicted IR Data:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| 1250-1200 | Strong | Aryl-O-C asymmetric stretch |

| 1100-1000 | Strong | Aryl-F stretch and Aryl-O-C symmetric stretch |

| 800-700 | Strong | C-Cl stretch |

| 900-800 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Rationale:

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.

-

The strong absorption around 1250-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether.

-

The C-F stretching vibration is expected in the 1100-1000 cm⁻¹ region.

-

The C-Cl stretching vibration of the benzyl chloride will appear in the fingerprint region, typically between 800-700 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like 2-Fluoro-4-methoxybenzyl chloride, EI-MS is a common and effective method.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 139 | High | [M - Cl]⁺ (Loss of chlorine radical) |

| 109 | Medium | [M - Cl - CH₂O]⁺ (Loss of chlorine and formaldehyde) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 174, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 176, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

A prominent peak at m/z 139 is expected, resulting from the loss of the chlorine atom to form the stable 2-fluoro-4-methoxybenzyl cation. This is often the base peak in the spectrum of benzyl chlorides.

-

Further fragmentation of the benzyl cation can lead to other characteristic ions.

Sources

The Duality of Reactivity: A Technical Guide to the Mechanism of Action of 2-Fluoro-4-methoxybenzyl Chloride in Organic Reactions

Introduction

2-Fluoro-4-methoxybenzyl chloride is a key structural motif and a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the nuanced reactivity of the benzylic chloride, which is intricately modulated by the electronic interplay of the ortho-fluoro and para-methoxy substituents on the aromatic ring. This guide provides an in-depth exploration of the mechanistic pathways governing the reactions of 2-Fluoro-4-methoxybenzyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the factors that dictate the operative mechanism, either a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2), and provide a framework for predicting and controlling its reactivity.

Core Mechanistic Principles: A Tale of Two Pathways

The primary mode of reaction for 2-Fluoro-4-methoxybenzyl chloride is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. The benzylic position of this primary halide makes it susceptible to both S(_N)1 and S(_N)2 pathways.[2] The choice between these two mechanisms is not arbitrary; it is a consequence of a delicate balance of electronic and steric factors, as well as the reaction environment.

The S(_N)1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[3] Conversely, the S(_N)2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] For primary benzylic halides, the S(_N)2 pathway is often favored due to minimal steric hindrance.[3] However, the substituents on the phenyl ring of 2-Fluoro-4-methoxybenzyl chloride introduce electronic effects that can significantly influence the stability of a potential carbocation intermediate, thereby making the S(_N)1 pathway a viable competitor under certain conditions.[5]

The Electronic Influence of Ring Substituents

The reactivity of the benzylic carbon in 2-Fluoro-4-methoxybenzyl chloride is profoundly affected by the ortho-fluoro and para-methoxy groups:

-

Para-Methoxy Group: The methoxy group at the para position is a powerful electron-donating group through resonance (+M effect). This effect delocalizes the positive charge of a potential benzylic carbocation intermediate across the aromatic ring, leading to significant stabilization. This strong stabilization of the carbocation intermediate makes the S(N)1 pathway more favorable than for an unsubstituted benzyl chloride.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, and a weaker electron-donating resonance effect (+M effect). The inductive effect destabilizes a nearby carbocation, while the resonance effect offers some stabilization. The net impact of the ortho-fluoro group is a complex interplay of these effects, which can influence the rate and mechanism of the substitution reaction.

The combined electronic contributions of these substituents create a finely tuned system where the reaction outcome can be steered by careful selection of reaction conditions.

Navigating the Mechanistic Crossroads: S(_N)1 vs. S(_N)2

The competition between the S(_N)1 and S(_N)2 pathways for 2-Fluoro-4-methoxybenzyl chloride can be controlled by three key factors: the nucleophile, the solvent, and the temperature.

| Factor | Favors S(_N)1 Mechanism | Favors S(_N)2 Mechanism | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH, RCOOH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻, R₂NH) | Strong nucleophiles are kinetically driven to attack the electrophilic carbon directly in a bimolecular fashion, whereas weak nucleophiles favor the formation of a carbocation intermediate.[6] |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF, DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, facilitating the S(_N)1 pathway. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its nucleophilicity and favoring the S(_N)2 pathway.[6] |

| Temperature | Higher | Lower | Higher temperatures provide the necessary activation energy for the formation of the carbocation intermediate in the S(_N)1 reaction. |

The S(_N)1 Pathway: Carbocation-Mediated Substitution

Under conditions that favor the S(_N)1 mechanism (e.g., solvolysis in a polar protic solvent with a weak nucleophile), 2-Fluoro-4-methoxybenzyl chloride will first dissociate to form a resonance-stabilized benzylic carbocation. The para-methoxy group plays a crucial role in stabilizing this intermediate.

The S(_N)2 Pathway: Concerted Displacement

In the presence of a strong nucleophile in a polar aprotic solvent, 2-Fluoro-4-methoxybenzyl chloride will likely undergo a direct, concerted S(_N)2 displacement. The nucleophile attacks the benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Experimental Protocols: A Practical Framework

Protocol 1: S(_N)1 Solvolysis in Ethanol

This protocol is designed to favor the S(_N)1 pathway by using a weak nucleophile (ethanol) which also acts as a polar protic solvent.

Objective: To synthesize 2-Fluoro-4-methoxybenzyl ethyl ether via an S(_N)1 mechanism.

Materials:

-

2-Fluoro-4-methoxybenzyl chloride

-

Anhydrous Ethanol

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

Dissolve 2-Fluoro-4-methoxybenzyl chloride (1.0 eq.) in anhydrous ethanol (20 volumes).

-

Heat the solution to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: S(_N)2 Substitution with Sodium Azide

This protocol utilizes a strong nucleophile (azide ion) in a polar aprotic solvent (DMF) to promote the S(_N)2 mechanism.

Objective: To synthesize 2-Azidomethyl-1-fluoro-4-methoxybenzene via an S(_N)2 mechanism.

Materials:

-

2-Fluoro-4-methoxybenzyl chloride

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 2-Fluoro-4-methoxybenzyl chloride (1.0 eq.) in DMF (10 volumes), add sodium azide (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether (3 x 20 volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the desired product.

Conclusion

The mechanism of action of 2-Fluoro-4-methoxybenzyl chloride in organic reactions is a fascinating case study in the dualistic nature of nucleophilic substitution at a benzylic center. The para-methoxy group's powerful electron-donating resonance effect primes the molecule for an S(_N)1 pathway by stabilizing the carbocation intermediate. In contrast, its primary nature and the potential for direct displacement favor the S(_N)2 mechanism. By judiciously selecting the nucleophile, solvent, and temperature, a synthetic chemist can effectively navigate this mechanistic crossroads and harness the desired reactivity for the efficient synthesis of complex target molecules. This understanding is paramount for its application in the development of novel pharmaceuticals and agrochemicals.

References

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for 2-Methoxybenzyl Chloride in Solid-Phase Organic Synthesis. BenchChem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier.

- BenchChem. (2025). Optimizing solvent conditions for reactions involving 2,4,5-Trifluoro-3-methoxybenzoyl chloride. BenchChem.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.

- Royal Society of Chemistry. (2013).

- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora.

- BenchChem. (2025). Application Notes and Protocols for the Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chemical Derivatives from 2,4,5-Trifluoro-3-methoxybenzoyl Chloride. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Acylation Reactions with 2,4,5-Trifluoro-3-methoxybenzoyl chloride. BenchChem.

- ChemicalBook. (n.d.). 2-Fluoro-4-methoxybenzyl chloride | 331-63-5. ChemicalBook.

- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

- ChemicalBook. (2022). 2-Fluoro-4-methoxybenzyl chloride | 331-63-5. ChemicalBook.

- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

- Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube.

- Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

- Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides. BenchChem.

- ChemRxiv. (n.d.). Democratizing Reaction Kinetics through Machine Vision and Learning. ChemRxiv.

- RSC Publishing. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2.

- Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts.

- PubMed Central. (n.d.). Nucleophilic Substitution (SN2)

- ChemicalBook. (n.d.). 2-Fluoro-4-methoxybenzyl chloride CAS#: 331-63-5. ChemicalBook.

- BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride. BenchChem.

- RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.

- ResearchGate. (2008). (10) Patent No..

- CAMEO Chemicals - NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE.

- Fisher Scientific. (n.d.). 2-Fluoro-4-methoxybenzoyl chloride, 95%, Thermo Scientific 1 g.

- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- SynQuest Laboratories. (n.d.). CAS 331-63-5 | 2707-7-24 | MDL MFCD09038460 | 2-Fluoro-4-methoxybenzyl chloride.

Sources

The Dichotomy of Reactivity: An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-4-methoxybenzyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the competing electronic effects within 2-Fluoro-4-methoxybenzyl chloride, a molecule of significant interest in the fields of medicinal chemistry and drug development. We will dissect the intricate interplay between the electron-withdrawing inductive effect of the ortho-fluorine atom and the potent electron-donating resonance effect of the para-methoxy group. This guide will elucidate how this electronic dichotomy governs the stability of the benzylic chloride and dictates its reactivity towards nucleophilic substitution, offering predictive insights into its behavior in synthetic applications.

Introduction: The Benzyl Chloride Scaffold and the Influence of Aromatic Substituents

Benzyl chlorides are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of molecular architectures. Their reactivity is intrinsically linked to the stability of the benzylic C-Cl bond, which can be exquisitely modulated by substituents on the aromatic ring. The departure of the chloride leaving group can proceed through two primary mechanistic pathways: a stepwise S(_N)1 mechanism involving a carbocation intermediate, or a concerted S(_N)2 mechanism. The prevailing pathway is a direct consequence of the electronic environment of the aromatic ring.

Electron-donating groups (EDGs) enhance the stability of the electron-deficient benzylic carbocation, thereby favoring the S(_N)1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, making the concerted S(_N)2 mechanism more favorable. The subject of this guide, 2-Fluoro-4-methoxybenzyl chloride, presents a fascinating case study where both an EDG (methoxy) and a traditionally considered EWG (fluorine) are present, leading to a nuanced reactivity profile.

The Dueling Nature of Substituents: A Fundamental Analysis

To comprehend the overall electronic landscape of 2-Fluoro-4-methoxybenzyl chloride, we must first dissect the individual contributions of the fluorine and methoxy substituents. These effects are broadly categorized as inductive and resonance effects.

The Methoxy Group: A Potent Resonance Donor

The methoxy group (-OCH(3)) exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I).[1] However, this is significantly overshadowed by its powerful electron-donating resonance effect (+R or +M).[2] The lone pairs on the oxygen atom can delocalize into the (\pi)-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.[3] In the context of a benzyl chloride, this resonance donation is paramount, as it can directly stabilize a developing positive charge on the benzylic carbon.

The Fluorine Atom: A Strong Inductor with a Twist

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[4] This effect is transmitted through the sigma bonds and tends to destabilize any positive charge. However, like other halogens, fluorine also possesses lone pairs that can participate in resonance, exhibiting a weak electron-donating resonance effect (+R).[5] While the -I effect of fluorine is generally considered dominant, its ability to act as a (\pi)-donor, albeit weak, cannot be disregarded, especially when positioned to interact with a reactive center.

The Cumulative Effect in 2-Fluoro-4-methoxybenzyl Chloride

In 2-Fluoro-4-methoxybenzyl chloride, these two substituents are strategically positioned to exert a complex and somewhat antagonistic influence on the reactivity of the benzylic chloride.

-

The Para-Methoxy Group: As a strong +R group, the methoxy group at the para position will significantly increase the electron density of the aromatic ring and, crucially, stabilize the formation of a benzylic carbocation through resonance. This strongly predisposes the molecule towards an S(_N)1-type reaction mechanism.

-

The Ortho-Fluorine Atom: The fluorine atom at the ortho position primarily exerts a strong -I effect, withdrawing electron density from the ring and the benzylic carbon. This effect, in isolation, would destabilize a carbocation intermediate and favor an S(_N)2 pathway. However, its +R effect, though minor, could offer a small degree of resonance stabilization.

The net effect is a delicate balance. The powerful electron-donating resonance of the para-methoxy group is the dominant factor in stabilizing a potential carbocation. The ortho-fluorine's strong inductive withdrawal acts as a moderating influence, partially counteracting the methoxy group's activation.

Predicting Reactivity and Mechanistic Pathway

The pronounced stabilizing effect of the para-methoxy group strongly suggests that 2-Fluoro-4-methoxybenzyl chloride will primarily undergo nucleophilic substitution via an S(_N)1 mechanism . The rate-determining step will be the formation of the 2-fluoro-4-methoxybenzyl carbocation.

While the ortho-fluorine's -I effect will render this carbocation less stable (and thus the chloride less reactive) than the carbocation of 4-methoxybenzyl chloride, the overall stabilization provided by the methoxy group is expected to be sufficient for the S(_N)1 pathway to dominate over the S(_N)2 alternative.

Quantitative Estimation using Hammett Constants

The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, (\sigma), is a measure of the electronic effect of a substituent.

| Substituent | Position | (\sigma_p) | (\sigma_m) |

| -OCH(_3) | para | -0.27 | +0.12 |

| -F | meta | +0.34 | +0.34 |

Table 1: Hammett constants for methoxy and fluoro substituents.

For 2-Fluoro-4-methoxybenzyl chloride, the fluorine is ortho to the reaction center. While a standard (\sigma_o) value is not universally defined due to steric effects, we can approximate its electronic influence using the (\sigma_m) value as a rough guide for its inductive effect. The strongly negative (\sigma_p) for the methoxy group (-0.27) indicates a powerful electron-donating effect through resonance. In contrast, the positive (\sigma_m) for fluorine (+0.34) reflects its strong inductive withdrawal. The large negative value for the para-methoxy group will be the dominant term in stabilizing a positive charge at the benzylic position, reinforcing the prediction of an S(_N)1 mechanism.

Comparative Solvolysis Rates

A study by Richard et al. reported the first-order rate constant (k({solv})) for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water at 25°C to be 2.2 s

For 2-Fluoro-4-methoxybenzyl chloride, the addition of the ortho-fluoro substituent with its strong -I effect will decrease the rate of solvolysis compared to 4-methoxybenzyl chloride. The carbocation will be less stable, and the activation energy for its formation will be higher. Therefore, we can confidently predict that the k(_{solv}) for 2-Fluoro-4-methoxybenzyl chloride under the same conditions will be significantly less than 2.2 s

| Compound | Substituents | k({solv}) (s | Predicted Mechanism |

| Benzyl chloride | None | ~1 x 10 | S(_N)2/borderline |

| 4-Methoxybenzyl chloride | 4-OCH(_3) | 2.2[6] | S(_N)1 |

| 2-Fluoro-4-methoxybenzyl chloride | 2-F, 4-OCH(_3) | < 2.2 (Predicted) | Predominantly S(_N)1 |

Table 2: Comparative and predicted solvolysis rates and mechanisms.

Spectroscopic Characterization: Predicted NMR Signatures

While an experimental spectrum is not available, the key features of the

Predicted H NMR Spectrum

-

Benzylic Protons (-CH(_2)Cl): These protons will appear as a singlet, significantly downfield due to the deshielding effects of the adjacent chlorine and the aromatic ring. A typical range for benzylic protons is 4.5-5.0 ppm.

-

Methoxy Protons (-OCH(_3)): A sharp singlet integrating to three protons, typically found around 3.8-3.9 ppm.

-

Aromatic Protons: The three aromatic protons will exhibit a complex splitting pattern due to

H--

H3: Will likely appear as a doublet of doublets due to coupling to H5 and the ortho-fluorine.

-

H5: Will likely appear as a multiplet due to coupling to H3 and H6.

-

H6: Will likely appear as a doublet of doublets due to coupling to H5 and the meta-fluorine.

-

Predicted C NMR Spectrum

-

Benzylic Carbon (-CH(_2)Cl): Expected in the range of 45-50 ppm.

-

Methoxy Carbon (-OCH(_3)): Expected around 55-56 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by both substituents and will also show coupling to fluorine.

-

C1 (ipso to -CH(_2)Cl): The chemical shift will be influenced by both substituents.

-

C2 (ipso to -F): Will show a large one-bond C-F coupling and will be significantly downfield.

-

C3: Will show a smaller two-bond C-F coupling.

-

C4 (ipso to -OCH(_3)): Will be significantly downfield due to the oxygen attachment.

-

C5: Will show a three-bond C-F coupling.

-

C6: Will show a four-bond C-F coupling.

-

Experimental Protocols

Synthesis of 2-Fluoro-4-methoxybenzyl Chloride

A plausible synthetic route to 2-Fluoro-4-methoxybenzyl chloride involves the chloromethylation of 3-fluoroanisole.

Protocol:

-

To a stirred solution of 3-fluoroanisole (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent (e.g., a mixture of acetic acid and concentrated hydrochloric acid) at 0 °C, slowly bubble in dry hydrogen chloride gas for 2-3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-Fluoro-4-methoxybenzyl chloride.

Kinetic Study: Solvolysis Rate Determination

The rate of solvolysis can be determined by monitoring the increase in conductivity of the solution as HCl is produced.

Protocol:

-

Prepare a stock solution of 2-Fluoro-4-methoxybenzyl chloride in a small amount of anhydrous acetonitrile.

-

Equilibrate a 20% (v/v) acetonitrile-water solution in a thermostatted conductivity cell at 25.0 ± 0.1 °C.

-

Inject a small aliquot of the benzyl chloride stock solution into the solvent mixture with vigorous stirring to initiate the reaction.

-

Record the change in conductivity over time using a conductivity meter interfaced with a data acquisition system.

-

The first-order rate constant (k(_{solv})) can be calculated by fitting the conductivity versus time data to a first-order rate equation.

Conclusion

The electronic landscape of 2-Fluoro-4-methoxybenzyl chloride is a testament to the nuanced and often competing effects of substituents in aromatic systems. The potent electron-donating resonance of the para-methoxy group is the decisive factor in promoting an S(_N)1-type reactivity, facilitating the formation of a benzylic carbocation. The strong inductive withdrawal of the ortho-fluorine atom serves to moderate this reactivity, rendering the molecule less reactive than its non-fluorinated counterpart, 4-methoxybenzyl chloride. This understanding is critical for medicinal chemists and drug development professionals who can leverage these predictable electronic effects to fine-tune the reactivity of synthetic intermediates and ultimately design molecules with desired pharmacokinetic and pharmacodynamic profiles.

References

-

Richard, J. P., et al. (2006). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Beilstein Journal of Organic Chemistry, 2(1), 1-17. Available at: [Link]

-

Mullard, A. (2018). The role of fluorine in medicinal chemistry. Nature Reviews Drug Discovery, 17(9), 607-608. Available at: [Link]

- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Structure on the Rates of Solvolysis of Benzyl Chlorides. Journal of the American Chemical Society, 86(21), 4645–4650.

-

Khan Academy. (n.d.). Resonance vs Inductive Effects. Khan Academy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.4: Acid-base Properties of Phenols. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available at: [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. Available at: [Link]

-

Burley, R. E. M. (1974). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. University of London, Bedford College. Available at: [Link]

- Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 91, 132203.

-

Richard, J. P., et al. (2006). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive Effect and Acid Strength. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Khan Academy. (n.d.). Resonance vs Inductive Effects. Khan Academy. Available at: [Link]

-

Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Joseph, J., et al. (2013). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 25(9), 4733-4736.

-

Atherton, J. H., et al. (2014). Changes in the solvolysis rate constants of 4-methoxybenzyl chloride with the addition of various salts in LNH3 at 25 C. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. PrepChem.com. Available at: [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

University of Calgary. (n.d.). NMR Chemical Shifts. University of Calgary. Available at: [Link]

Sources

A Technical Guide to the Applications of 2-Fluoro-4-methoxybenzyl Chloride in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] 2-Fluoro-4-methoxybenzyl chloride emerges as a valuable and versatile chemical intermediate, providing a synthetically accessible means to introduce a uniquely functionalized benzyl moiety into potential therapeutic agents.[4] This technical guide provides an in-depth analysis of the physicochemical properties, reactivity, and potential applications of 2-Fluoro-4-methoxybenzyl chloride. We will explore its role as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase and G-protein coupled receptor (GPCR) modulators. Furthermore, this guide presents detailed synthetic protocols, discusses structure-activity relationship (SAR) implications, and provides a forward-looking perspective on its utility in contemporary drug discovery programs.

The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into small molecules can profoundly and often beneficially influence a compound's pharmacological profile.[2][3] Unlike other halogens, fluorine is the most electronegative element and is relatively small in size, comparable to a hydrogen atom.[5] This unique combination of properties allows for subtle yet impactful molecular modifications.

Key benefits of fluorination in drug design include:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation.[1][5] By replacing a hydrogen atom on an aromatic ring with fluorine, chemists can prevent cytochrome P450-mediated hydroxylation, a common metabolic pathway that leads to rapid drug clearance.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's ionization state, solubility, and target engagement.[3]

-

Enhanced Binding Affinity: The C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with backbone amides), and other non-covalent interactions within a protein's binding pocket, thereby increasing ligand potency.

-

Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] However, the effect is highly context-dependent and can be fine-tuned.

Physicochemical and Reactivity Profile of 2-Fluoro-4-methoxybenzyl Chloride

Molecular Structure and Properties

2-Fluoro-4-methoxybenzyl chloride is a substituted benzyl halide that serves as an efficient alkylating agent. Its key structural features—the reactive benzylic chloride, the electron-withdrawing fluorine atom, and the electron-donating methoxy group—create a unique reactivity profile.

| Property | Value | Source |

| CAS Number | 331-63-5 | [4][6] |

| Molecular Formula | C₈H₈ClFO | [4] |

| Molecular Weight | 174.60 g/mol | [4] |

| Appearance | Varies; typically a liquid or low-melting solid | [4] |

| Synonyms | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | N/A |

The Influence of Fluoro and Methoxy Substituents

The reactivity of the benzylic chloride is modulated by the substituents on the aromatic ring.

-

Fluorine (at C2): As a highly electronegative, ortho-positioned group, the fluorine atom exerts a strong inductive electron-withdrawing effect. This effect can slightly destabilize the benzylic carbocation that may form in an Sₙ1-type reaction, potentially favoring an Sₙ2 mechanism.

-

Methoxy (at C4): The para-methoxy group is strongly electron-donating through resonance. This effect increases electron density in the ring and helps to stabilize a developing positive charge on the benzylic carbon, thereby facilitating nucleophilic substitution.

The interplay of these opposing electronic effects makes 2-Fluoro-4-methoxybenzyl chloride a moderately reactive and highly controllable alkylating agent, suitable for a wide range of nucleophiles encountered in medicinal chemistry, such as amines, phenols, and thiols.

Core Applications in Medicinal Chemistry

The primary utility of 2-Fluoro-4-methoxybenzyl chloride is as a versatile building block for introducing the 2-fluoro-4-methoxybenzyl group into target molecules.[4][7] This moiety can act as a key pharmacophoric element or be used to explore the structure-activity relationships of a lead compound.

The 2-Fluoro-4-methoxybenzyl Moiety as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[8][9] The 2-fluoro-4-methoxybenzyl group presents several features that make it a valuable pharmacophore:

-

Hydrogen Bond Acceptors: The oxygen of the methoxy group and the fluorine atom can both act as hydrogen bond acceptors.

-

Aromatic/Hydrophobic Region: The phenyl ring provides a scaffold for hydrophobic and π-stacking interactions.

-

Dipole Moment: The opposing electronic natures of the fluoro and methoxy groups create a distinct dipole moment across the ring, which can be critical for orientation within a binding site.

Case Study: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[] Many kinase inhibitors feature a substituted benzyl group that occupies the solvent-exposed region of the ATP-binding site. The introduction of the 2-fluoro-4-methoxybenzyl group can be a strategic move to improve metabolic stability and fine-tune interactions with the hinge region or other key residues. For instance, in the development of Activin Receptor-like Kinase (ALK) inhibitors, various substituted aromatic moieties are explored to enhance selectivity and potency.[11] The use of 2-fluoro-4-methoxybenzyl chloride allows for the systematic exploration of how fluorine and methoxy groups contribute to the inhibitor's overall profile.

Case Study: Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are another critical target class. The synthesis of selective α1d-adrenergic receptor antagonists has involved the exploration of fluoro and methoxy analogues of phenylpiperazine moieties.[12][13] In these studies, replacing a methoxy group with fluorine, or altering the substitution pattern, led to significant changes in affinity for the target receptor and selectivity over other receptors like serotonin and dopamine receptors.[13] 2-Fluoro-4-methoxybenzyl chloride provides a direct route to introduce this specific substitution pattern onto a core scaffold, for example, by N-alkylation of a piperazine or other secondary amine, to probe these critical structure-activity relationships.

Synthetic Protocols and Methodologies

The most common application of 2-fluoro-4-methoxybenzyl chloride is in the alkylation of nucleophiles. The following protocols are provided as self-validating, general procedures that can be adapted for specific substrates.

General Protocol for N-Alkylation of Secondary Amines

This procedure is suitable for the benzylation of a wide range of secondary amines, such as piperidines, piperazines, and other acyclic amines.

Materials:

-

Secondary amine (1.0 eq)

-

2-Fluoro-4-methoxybenzyl chloride (1.1 eq)

-

Anhydrous base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq or Triethylamine, Et₃N, 1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).

-

Addition of Base: Add the anhydrous base (e.g., K₂CO₃) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: Add 2-Fluoro-4-methoxybenzyl chloride (1.1 eq) dropwise to the stirred suspension. A slight excess ensures complete consumption of the starting amine.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This removes residual inorganic salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.[14][15]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the alkylation reaction described above.

Caption: General experimental workflow for N-alkylation.

Structure-Activity Relationship (SAR) Insights

Employing 2-Fluoro-4-methoxybenzyl chloride in a lead optimization campaign allows for systematic SAR exploration.

Modulating Potency and Metabolic Stability

Replacing a simple benzyl or methoxybenzyl group with the 2-fluoro-4-methoxybenzyl moiety can yield critical insights:

-

Blocking Metabolism: If the parent molecule is susceptible to oxidation at the 2-position of the benzyl ring, the introduction of fluorine at this position will block that metabolic pathway, potentially increasing the compound's half-life and oral exposure.[1][5]

-

Probing Polar Interactions: The fluorine and methoxy groups provide new opportunities for hydrogen bonding or favorable dipole interactions within the target's binding site. A significant increase in potency upon introduction of this group would suggest such an interaction is occurring.

Logical Flow for SAR Exploration

Medicinal chemists can use this building block within a logical, iterative cycle of design, synthesis, and testing to optimize lead compounds.

Caption: Logical workflow for SAR exploration.

Future Perspectives and Emerging Applications

The utility of 2-Fluoro-4-methoxybenzyl chloride is not limited to traditional small-molecule inhibitors. As new therapeutic modalities emerge, so do new applications for versatile chemical building blocks.

-

Targeted Protein Degraders: In the design of Proteolysis-Targeting Chimeras (PROTACs), this moiety could be incorporated into the linker or the warhead to optimize cell permeability, binding affinity, and pharmacokinetic properties.

-

Covalent Inhibitors: While the benzyl chloride itself is too reactive for use as a covalent warhead in vivo, the 2-fluoro-4-methoxybenzyl group can be attached to a scaffold that contains a less reactive electrophile, where it can contribute to the non-covalent binding affinity that positions the warhead for reaction with a target cysteine or lysine.

-

Chemical Probes: For chemical biology applications, the 2-fluoro-4-methoxybenzyl group can be used to develop highly potent and selective chemical probes to investigate the biological function of novel targets.[11]

Conclusion

2-Fluoro-4-methoxybenzyl chloride is a high-value reagent for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the ortho-fluoro and para-methoxy substituents, make it an ideal tool for introducing a pharmacophorically rich moiety. Its utility in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules, combined with its role in systematically improving drug-like properties such as metabolic stability, underscores its importance. The straightforward and robust synthetic protocols for its use in N- and O-alkylation reactions ensure its continued and widespread application in the pursuit of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier.

-

Konkel, M. J., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-9. Retrieved from [Link]

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

-

Gudmundsson, O., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Konkel, M. J., et al. (2005). Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry, 48(8), 3076-3079. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Romagnoli, R., et al. (2011). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(21), 6345-6357. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Retrieved from [Link]

-

Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone.

-

Da Settimo, F., et al. (2014). Developing novel classes of protein kinase CK1δ inhibitors by fusing[4][5][12]triazole with different bicyclic heteroaromatic systems. European Journal of Medicinal Chemistry, 74, 553-567. Retrieved from

-

Chaikuad, A., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 65(10), 7293-7311. Retrieved from [Link]

- BOC Sciences. (2016). CAS 1076197-70-0 2-Fluoro-5-methoxybenzyl chloride.

-

Jortzik, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3326. Retrieved from [Link]

- BOC Sciences. (2018). The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017.

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

-

Gornostaeva, E. A., et al. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. ResearchGate. Retrieved from [Link]

-

Kchouk, S., & Hegazy, L. (2022). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. Medicine in Drug Discovery, 15, 100135. Retrieved from [Link]

- Aggarwal, S., et al. (2025). PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. ChemRxiv.

-

Sakkiah, S., et al. (2018). Pharmacophore modeling is common in drug design. Journal of Environmental Science and Health, Part C, 36(3), 133-156. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Fluoro-4-methoxybenzyl chloride CAS#: 331-63-5 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 11. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Evolution of Fluorinated Benzyl Protecting Groups: An In-depth Technical Guide

Abstract

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and complex molecule synthesis, the judicious selection and application of protecting groups remain a cornerstone of strategic success. Among the myriad of options, the benzyl ether has long been a stalwart protector of hydroxyl functionalities. However, the nuanced demands of multi-step synthesis have driven the evolution of this classic group, leading to the development of its fluorinated congeners. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and application of fluorinated benzyl protecting groups. We will delve into the fundamental principles governing their stability and cleavage, the causal relationship between fluorine substitution and reactivity, and provide field-proven experimental protocols for their installation and removal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile protecting groups in their synthetic endeavors.

Introduction: The Benzyl Group and the Imperative for Innovation